molecular formula C15H14N2O2 B3339357 N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide CAS No. 1016721-78-0

N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide

Cat. No.: B3339357
CAS No.: 1016721-78-0
M. Wt: 254.28 g/mol
InChI Key: OQRLONBSUPFJKF-GZTJUZNOSA-N
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Description

Overview of Benzamide (B126) and Hydroxyimino Moieties in Medicinal Chemistry Research

The benzamide functional group is a prevalent scaffold in a wide array of pharmaceuticals and biologically active compounds. chempublishers.com Its presence is associated with a diverse range of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nanobioletters.com The amide bond within the benzamide structure is a key feature, contributing to the molecule's ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors.

Similarly, the hydroxyimino group, also known as an oxime, is a significant functional group in medicinal chemistry. Oximes are recognized for their ability to act as chelating agents for metal ions and to participate in various biological interactions. Compounds containing the hydroxyimino moiety have demonstrated a broad spectrum of activities, including anti-inflammatory, antioxidant, and anticancer effects.

The convergence of these two pharmacologically significant moieties within a single molecular entity, as seen in N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide, provides a compelling rationale for its investigation as a potential bioactive agent.

Historical Context of this compound in Academic Research

Classification of this compound within Inhibitor Classes (e.g., Histone Deacetylase Inhibitors)

Based on its structural features, particularly the presence of a hydroxamic acid-like moiety (hydroxyimino group) and an aromatic benzamide structure that can act as a "cap" group, this compound can be classified as a potential histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of epigenetic-modifying agents that have garnered significant attention in cancer research.

Many known HDAC inhibitors share a common pharmacophore consisting of a zinc-binding group (often a hydroxamic acid), a linker, and a cap group that interacts with the surface of the enzyme. The hydroxyimino group in this compound can potentially chelate the zinc ion in the active site of HDAC enzymes, a mechanism of action characteristic of this inhibitor class. A number of N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents, with some showing inhibitory activity against HDACs. researchgate.netindexcopernicus.com

Table 1: Structural Features of this compound and Their Potential Roles in HDAC Inhibition
Structural MoietyPotential Function in HDAC InhibitionSupporting Evidence from Related Compounds
Hydroxyimino GroupZinc-Binding GroupHydroxamic acids are well-established zinc-binding groups in numerous approved and investigational HDAC inhibitors.
Phenyl Group (from benzamide)Cap GroupAromatic and heterocyclic cap groups are common in HDAC inhibitors, interacting with surface residues of the enzyme to enhance binding affinity and selectivity.
Amide LinkerLinker RegionConnects the zinc-binding group to the cap group, with its length and rigidity influencing isoform selectivity.

Significance of this compound in Contemporary Chemical Biology Investigations

The significance of this compound in current chemical biology research is largely prospective and based on the established importance of its chemical substructures. While direct studies on this compound are not prominent, its structure represents a logical design for a potential enzyme inhibitor, most notably for HDACs.

Contemporary research efforts are often focused on the development of novel HDAC inhibitors with improved isoform selectivity and reduced off-target effects. The exploration of compounds like this compound could contribute to a deeper understanding of the structure-activity relationships within this class of inhibitors. The synthesis and biological evaluation of this and structurally related molecules could yield valuable data on the impact of subtle structural modifications on inhibitory potency and selectivity.

Table 2: Potential Research Applications of this compound
Research AreaPotential ApplicationRationale
Cancer BiologyInvestigation as an anticancer agentPotential HDAC inhibitory activity.
Medicinal ChemistryScaffold for new inhibitor designProvides a template for the synthesis of novel derivatives with modified cap groups or linkers.
EnzymologyTool compound for studying enzyme functionIf shown to be a potent and selective inhibitor, it could be used to probe the biological role of specific enzymes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11(17-19)13-8-5-9-14(10-13)16-15(18)12-6-3-2-4-7-12/h2-10,19H,1H3,(H,16,18)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRLONBSUPFJKF-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 3 1 Hydroxyimino Ethyl Phenyl Benzamide

Retrosynthetic Analysis of N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide

A retrosynthetic analysis of the target molecule reveals a logical pathway for its synthesis by disconnecting the molecule at its key functional groups. The primary disconnections are made at the amide and the hydroxyimino (oxime) linkages.

The C-N bond of the amide can be disconnected to yield benzoyl chloride and 3-aminoacetophenone. The hydroxyimino group can be retrosynthetically cleaved to the corresponding ketone, N-(3-acetylphenyl)benzamide, and hydroxylamine (B1172632). This suggests a forward synthesis commencing with the acylation of 3-aminoacetophenone with benzoyl chloride to form the benzamide (B126) core, followed by the oximation of the acetyl group.

Figure 1: Retrosynthetic pathway for this compound

Classical Synthetic Routes to this compound

The classical synthesis of this compound is a sequential process that involves the initial formation of the central benzamide structure, followed by the modification of the side chain to introduce the hydroxyimino group.

The synthesis of the benzamide core, N-(3-acetylphenyl)benzamide, is typically achieved through the acylation of 3-aminoacetophenone with benzoyl chloride. This reaction, a classic Schotten-Baumann reaction, is often carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct.

Table 1: Reaction Parameters for the Synthesis of N-(3-acetylphenyl)benzamide

Starting MaterialReagentSolventBaseTemperatureReaction Time
3-AminoacetophenoneBenzoyl chlorideDichloromethanePyridine0 °C to rt2-4 hours
3-AminoacetophenoneBenzoyl chlorideWater/DichloromethaneSodium hydroxide0 °C to rt1-2 hours

The resulting N-(3-acetylphenyl)benzamide is a stable intermediate that can be purified by recrystallization.

The conversion of the acetyl group of N-(3-acetylphenyl)benzamide to the hydroxyimino group is a standard oximation reaction. This is accomplished by treating the ketone with hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine. Common bases used for this purpose include sodium acetate, sodium hydroxide, or pyridine. The reaction is typically performed in a protic solvent like ethanol (B145695) or a mixture of ethanol and water.

Table 2: Conditions for the Oximation of N-(3-acetylphenyl)benzamide

Starting MaterialReagentBaseSolventTemperatureReaction Time
N-(3-acetylphenyl)benzamideHydroxylamine hydrochlorideSodium acetateEthanol/WaterReflux2-6 hours
N-(3-acetylphenyl)benzamideHydroxylamine hydrochloridePyridineEthanolReflux4-8 hours

The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product, this compound, can be isolated by precipitation upon addition of water, followed by filtration and recrystallization.

Novel Synthetic Strategies for this compound

In line with the growing emphasis on sustainable chemical processes, novel synthetic strategies are being explored to minimize the environmental impact of chemical synthesis.

Green chemistry principles can be applied to various stages of the synthesis of this compound.

For the amide bond formation, alternatives to the traditional Schotten-Baumann reaction are being investigated. For instance, the direct condensation of benzoic acid and 3-aminoacetophenone using a catalytic amount of boric acid has been reported for the synthesis of other amides. walisongo.ac.id This method avoids the use of stoichiometric amounts of activating agents and corrosive acid chlorides, generating water as the only byproduct. walisongo.ac.id

Table 3: Comparison of Classical and Green Amide Synthesis

ParameterClassical Method (Schotten-Baumann)Green Method (Boric Acid Catalysis)
Acylating AgentBenzoyl chlorideBenzoic acid
ByproductHClWater
Atom EconomyLowerHigher
CatalystNot applicable (base is a reagent)Boric acid (catalytic)

For the oximation step, greener approaches could involve the use of microwave irradiation to accelerate the reaction, potentially reducing reaction times and energy consumption. Furthermore, the use of water as a solvent, where feasible, is a key aspect of green chemistry. Some oximation reactions can be performed in aqueous media, minimizing the use of volatile organic solvents. The use of natural energy sources, such as sunlight, has also been explored for the synthesis of related heterocyclic compounds and could potentially be adapted for this synthesis. semnan.ac.ir

Stereoselective Synthesis of this compound

The synthesis of this compound can potentially result in the formation of stereoisomers, specifically (E) and (Z) isomers, due to the restricted rotation around the carbon-nitrogen double bond of the hydroxyimino group. The spatial arrangement of the hydroxyl group relative to the substituted phenyl ring defines these isomers.

While specific studies on the stereoselective synthesis of this compound are not extensively documented, general principles of oxime formation can be applied to control the stereochemical outcome. The ratio of (E) to (Z) isomers formed during the reaction of the precursor ketone, N-(3-acetylphenyl)benzamide, with hydroxylamine can be influenced by several factors:

Reaction Temperature: Lower temperatures often favor the formation of one isomer over the other by increasing the kinetic control of the reaction.

pH of the reaction medium: The pH can affect the rate of syn- and anti-addition of hydroxylamine to the carbonyl group, thereby influencing the isomeric ratio of the final product.

Solvent: The polarity and protic or aprotic nature of the solvent can impact the transition state of the reaction and, consequently, the stereoselectivity.

Presence of catalysts: Specific acid or base catalysts can promote the formation of a particular isomer.

Separation of the (E) and (Z) isomers, if a mixture is obtained, can typically be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), taking advantage of the different polarities and spatial arrangements of the isomers.

Chemical Modifications and Derivatization of this compound

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives. These modifications can be targeted at the phenyl ring, the benzamide moiety, or the hydroxyimino group.

Modification at the Phenyl Ring

The phenyl ring derived from the 3-aminoacetophenone starting material is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the benzamido group (-NHCOPh) and the 1-(hydroxyimino)ethyl group, will influence the position of substitution. The benzamido group is an ortho-, para-director, while the 1-(hydroxyimino)ethyl group is generally considered a meta-director. The interplay of these directing effects will determine the regioselectivity of the substitution. Potential modifications include:

Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid.

Halogenation: The incorporation of halogen atoms (e.g., -Cl, -Br) can be accomplished using reagents like N-chlorosuccinimide or N-bromosuccinimide.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H).

Alterations of the Benzamide Moiety

The benzamide portion of the molecule can also be chemically altered.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 3-[1-(hydroxyimino)ethyl]aniline and benzoic acid.

Modification of the Benzoyl Group: The phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution reactions, similar to the other phenyl ring.

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like lithium aluminum hydride, converting the benzamide to a secondary amine.

Functionalization of the Hydroxyimino Group

The hydroxyimino group is a versatile functional group that can undergo several transformations.

O-Alkylation/O-Acylation: The hydroxyl group of the oxime can be alkylated or acylated to form ethers or esters, respectively. For example, reaction with an alkyl halide in the presence of a base would yield an O-alkyl oxime ether.

Beckmann Rearrangement: Treatment of the oxime with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid) can induce a Beckmann rearrangement. This reaction would convert the oxime into an N-substituted acetanilide (B955) derivative.

Analytical Techniques for Structural Elucidation of this compound and its Intermediates

A combination of spectroscopic techniques is essential for the structural confirmation of this compound and its synthetic intermediates.

Spectroscopic Analysis (e.g., NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
-OH (hydroxyimino)~10.0-12.0Singlet (broad)1H
-NH (amide)~9.5-10.5Singlet (broad)1H
Aromatic Protons (Benzamide Ring)~7.5-8.0Multiplet5H
Aromatic Protons (Phenyl Ring)~7.2-7.8Multiplet4H
-CH₃ (ethyl)~2.2Singlet3H

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (amide)~165-170
C=N (oxime)~150-160
Aromatic Carbons~115-140
-CH₃ (ethyl)~12-20

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in the molecule.

Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-H (hydroxyimino)Stretching3100-3500 (broad)
N-H (amide)Stretching3200-3400
C-H (aromatic)Stretching3000-3100
C=O (amide)Stretching1650-1680
C=N (oxime)Stretching1620-1680
C=C (aromatic)Stretching1450-1600

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₅H₁₄N₂O₂), the expected molecular weight is approximately 254.29 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 254. Key fragmentation patterns could involve the cleavage of the amide bond, loss of the hydroxyl group, and fragmentation of the aromatic rings.

Crystallographic Studies

As of the latest literature review, detailed crystallographic data for this compound, including unit cell parameters, space group, and specific atomic coordinates from single-crystal X-ray diffraction studies, have not been reported. Consequently, interactive data tables and a detailed discussion of its crystal and molecular structure cannot be provided at this time.

The determination of a compound's crystal structure is a critical step in its characterization, providing definitive proof of its chemical identity and conformation in the solid state. Such studies reveal precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This information is invaluable for understanding the compound's physical properties and its interactions in a biological or material science context.

For this compound, a crystallographic study would be expected to elucidate the following:

Molecular Conformation: The three-dimensional arrangement of the benzamide and phenyl oxime moieties relative to each other.

Intermolecular Interactions: The presence and nature of hydrogen bonds, particularly involving the hydroxyimino and amide groups, which would govern the crystal packing.

Planarity: The degree of planarity of the phenyl rings and the amide linkage.

Without experimental data, any discussion of the specific solid-state structure of this compound remains speculative. Further research, including the successful growth of single crystals and subsequent X-ray diffraction analysis, would be required to fill this gap in the scientific record.

Molecular Recognition and Binding Mechanisms of N 3 1 Hydroxyimino Ethyl Phenyl Benzamide

Investigation of N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide as a Modulator of Enzyme Activity

The structure of this compound suggests it functions as a modulator of enzyme activity, primarily through competitive inhibition. The core components of such inhibitors typically include a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the target enzyme. In this molecule, the hydroxyimino group is poised to act as the ZBG, a critical feature for engaging the active site of zinc-dependent enzymes like histone deacetylases.

Benzamide (B126) derivatives are a known class of HDAC inhibitors. nih.gov Their mechanism involves the ZBG chelating the zinc ion in the catalytic site of the enzyme, which blocks the binding of the natural substrate (acetylated lysine (B10760008) residues of histones and other proteins). This inhibition of deacetylase activity leads to an accumulation of acetylated proteins, which in turn can modulate gene expression and other cellular processes. The benzamide portion of the molecule serves as the scaffold and linker, while the terminal phenyl group acts as the cap, making interactions with residues at the rim of the enzyme's active site.

Identification of Specific Biological Targets for this compound (e.g., specific Histone Deacetylase isoforms)

Based on extensive research on analogous benzamide compounds, the primary biological targets for this compound are likely to be the class I histone deacetylases. researchgate.net This class includes HDAC1, HDAC2, and HDAC3, which are often overexpressed in various cancers. nih.gov

Benzamide inhibitors, such as Entinostat (MS-275), have demonstrated selectivity for class I HDACs. nih.govmdpi.com This selectivity is attributed to the specific conformation of the active site in these isoforms, which can accommodate the benzamide moiety more favorably than other HDAC classes. The 2-aminobenzamide scaffold, in particular, is a hallmark of many class I selective inhibitors. nih.govmdpi.com While this compound does not have the 2-amino substitution, the general benzamide structure orients the ZBG in a manner conducive to binding within the class I active site. It is noteworthy that many benzamide derivatives show little to no activity against HDAC8, another class I isoform. nih.gov

Molecular Docking and Simulation Studies of this compound Binding

Molecular docking studies of benzamide-based HDAC inhibitors have provided detailed insights into their binding modes, which can be extrapolated to this compound. These studies consistently show the inhibitor occupying the catalytic tunnel of the HDAC enzyme.

The key interactions are:

Zinc Chelation: The hydroxyimino group, similar to the more commonly studied hydroxamate and 2-aminobenzamide groups, would form a bidentate coordination with the catalytic Zn²⁺ ion at the bottom of the active site pocket. mdpi.commdpi.com

Hydrogen Bonding: The inhibitor forms crucial hydrogen bonds with conserved amino acid residues within the active site, such as histidine and aspartate residues, which stabilize the inhibitor-enzyme complex. researchgate.net

Hydrophobic and Aromatic Interactions: The linker and cap group of the inhibitor extend up the catalytic tunnel towards the enzyme surface. The phenyl rings of the benzamide and the cap group engage in hydrophobic and π-π stacking interactions with phenylalanine and tyrosine residues that line the tunnel. nih.gov

Docking simulations of N-(2-aminophenyl)-benzamide derivatives into the active site of HDAC2 have shown hydrogen bond interactions with key residues like Cys156, His146, and Gly154, which are considered important for inhibition. researchgate.net These interactions, coupled with the zinc chelation, anchor the inhibitor firmly in the active site, preventing substrate access.

In Vitro Enzymatic Assays to Characterize this compound's Activity

The inhibitory activity of compounds like this compound is quantified using in vitro enzymatic assays. These assays measure the concentration of the inhibitor required to reduce the enzyme's activity by 50% (the IC₅₀ value).

A common method involves using a fluorogenic substrate, such as a peptide with an acetylated lysine coupled to a fluorescent reporter group. nih.gov When a recombinant human HDAC enzyme deacetylates the substrate, a developer solution cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. The presence of an inhibitor reduces the rate of deacetylation, resulting in a lower fluorescent signal. By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC₅₀ value.

The table below presents IC₅₀ data for a series of benzamide derivatives against class I HDACs, illustrating the potency and selectivity that can be achieved with this chemical scaffold. nih.gov

CompoundHDAC1 IC₅₀ (μM)HDAC2 IC₅₀ (μM)HDAC3 IC₅₀ (μM)
Entinostat0.930.951.80
Compound 7b>10>10>10
Compound 7e>10>10>10
Compound 7g>10>10>10
Compound 7j0.650.781.70

Data sourced from a study on benzamide derivatives, where compound 7j is N-(2-amino-5-chlorophenyl)-4-methoxybenzamide. nih.gov This interactive table showcases the range of inhibitory activities within this compound class.

Biophysical Methods for Analyzing this compound-Target Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To gain a deeper understanding of the binding event between an inhibitor and its target enzyme, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed. These methods provide thermodynamic and kinetic data, respectively.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. In a typical experiment, a solution of the inhibitor is titrated into a solution containing the target enzyme (e.g., a specific HDAC isoform). The resulting heat changes are measured to determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov This provides a complete thermodynamic profile of the binding event. For instance, ITC has been used to characterize the binding of hydroxamic acid-based inhibitors to HDAC8, revealing the thermodynamic forces driving the interaction. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor binding events in real-time. In an SPR experiment, the target enzyme is immobilized on a sensor chip. A solution containing the inhibitor is then flowed over the chip surface. Binding of the inhibitor to the enzyme causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d). SPR provides valuable kinetic information about how quickly an inhibitor binds to and dissociates from its target.

While specific ITC or SPR data for this compound is not available, these techniques are instrumental in the characterization of structurally related enzyme inhibitors and would be critical in definitively elucidating its binding kinetics and thermodynamics.

Structure Activity Relationship Sar Studies of N 3 1 Hydroxyimino Ethyl Phenyl Benzamide and Its Analogues

Design Principles for N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide Analogues

The design of analogues of this compound is largely guided by the established pharmacophore model for histone deacetylase (HDAC) inhibitors. This model consists of three essential components: a cap group for surface recognition, a linker unit to orient the molecule within the enzyme's active site, and a zinc-binding group (ZBG) to chelate the catalytic zinc ion.

In the parent compound, these components are represented by:

Cap Group: The benzamide (B126) moiety, which interacts with amino acid residues at the rim of the HDAC active site tunnel.

Linker: The central phenyl ring, which provides the appropriate length and rigidity to position the other functional groups correctly.

Zinc-Binding Group: The hydroxyiminoethyl group, which chelates the Zn²⁺ ion deep within the catalytic pocket.

Analogues are designed by systematically modifying each of these three parts. The primary goals of these modifications are to enhance inhibitory potency, improve isoform selectivity (i.e., targeting specific HDAC enzymes), and optimize pharmacokinetic properties. Design strategies often involve altering the size, lipophilicity, and electronic properties of the cap group, varying the length and conformation of the linker, and exploring different zinc-binding groups. researchgate.net

Impact of Core Structure Modifications on Biological Activity

Modifications to the core structure, specifically the linker region connecting the cap group and the zinc-binding moiety, have a profound impact on the biological activity of this compound analogues. The linker's length, rigidity, and composition are not directly correlated in a simple way with class or isozyme selectivity, but they are critical for correctly orienting the zinc-binding group for optimal interaction with the catalytic zinc ion. explorationpub.com

Studies on related benzamide derivatives have shown that replacing the central phenyl ring with other aromatic or heterocyclic systems can significantly alter activity. For instance, incorporating a 1,4-phenylene carboxamide linker in certain series of hydroxamic acid-based HDAC inhibitors has been shown to generate highly potent compounds. elsevierpure.com The introduction of more rigid linkers can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding. Conversely, more flexible linkers might allow the molecule to adapt to the specific topology of different HDAC isoforms.

The nature of the amide bond itself is also critical. The heteroatoms of the amide can participate in chelating the zinc ion and are considered crucial for antiproliferative activity in related N-substituted benzamide derivatives. nih.gov

Role of Substituents on the Phenyl and Benzamide Rings in Modulating Activity

The substitution patterns on both the benzamide (cap) ring and the central phenyl (linker) ring are critical for modulating biological activity and selectivity.

Benzamide Ring (Cap Group): The cap group interacts with residues at the entrance of the enzyme's binding pocket. researchgate.net Its primary role is to provide affinity and contribute to isoform selectivity.

Hydrophobic Substituents: QSAR models for related aminophenyl benzamide derivatives suggest that hydrophobic character is crucial for HDAC inhibitory activity. nih.gov The inclusion of hydrophobic substituents on the cap group is predicted to enhance inhibition.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can influence the binding affinity. For some related series, electron-withdrawing groups have a negative influence on inhibitory potency. nih.govresearchgate.net

Steric Bulk: Large, bulky groups on the cap can enhance interactions in adjacent hydrophobic pockets, as seen in ortho-phenyl phenylhydroxamic acids that achieve selectivity for certain HDAC isoforms.

In studies of related N-substituted benzamides, the presence of a chlorine atom or a nitro-group on the linker ring was found to significantly decrease anti-proliferative activity. nih.gov This highlights the sensitivity of the enzyme's binding pocket to the electronic and steric properties of the linker.

The following table summarizes the general effects of substituents on the activity of benzamide-based HDAC inhibitors.

RingSubstituent TypeGeneral Impact on ActivityReference
Benzamide (Cap) Hydrophobic (e.g., alkyl, phenyl)Generally increases potency nih.gov
Electron-DonatingCan be favorable researchgate.net
Electron-WithdrawingOften unfavorable nih.govresearchgate.net
Central Phenyl Halogens (e.g., Cl)Generally decreases potency nih.gov
Nitro (NO₂)Generally decreases potency nih.gov

Significance of the Hydroxyimino Moiety for Target Engagement

The hydroxyimino moiety is a critical pharmacophoric element, functioning as the zinc-binding group (ZBG). In metalloenzymes like HDACs, a catalytic zinc ion is essential for the hydrolysis of the acetyl-lysine substrate. explorationpub.com Inhibitors mimic this interaction by coordinating with the zinc ion, thereby blocking the enzyme's catalytic function.

The hydroxyimino group is a known bioisostere of the hydroxamic acid group (-CONHOH), which is one of the most potent ZBGs employed in HDAC inhibitor design. mdpi.com The efficacy of these groups stems from their ability to form strong bidentate chelation with the Zn²⁺ ion in the active site. The oxime group (-C(R)=NOH) and the amide C=O can be positioned to interact with the zinc ion. researchgate.net This interaction is a primary driver of the inhibitor's binding affinity and potency. The intramolecular hydrogen bonding capabilities and the specific geometry of the hydroxyimino group are crucial for its proper orientation within the catalytic tunnel. explorationpub.comresearchgate.net

The necessity of a potent ZBG is a cornerstone of HDAC inhibitor design. Analogues lacking a functional ZBG or those with a group incapable of effectively chelating the zinc ion typically exhibit a dramatic loss of inhibitory activity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative structure-activity relationship (QSAR) models are mathematical tools used to correlate the chemical structure of compounds with their biological activity. For classes of compounds like this compound derivatives, 3D-QSAR models have been developed to provide predictive insights for designing more potent inhibitors.

One study on 48 aminophenyl benzamide derivatives as HDAC inhibitors successfully developed a robust, predictive 3D-QSAR model. nih.govresearchgate.net The key findings from this model include:

High Correlation: The model showed an excellent correlation coefficient (r² = 0.99) and strong predictive power (q² = 0.85), indicating its reliability. nih.gov

Pharmacophore Features: A five-point pharmacophore model was generated, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, arranged with specific geometries. nih.gov

Key Descriptors: The QSAR model highlighted the importance of specific physicochemical properties for activity. Hydrophobic character was identified as crucial for HDAC inhibition. Additionally, hydrogen bond donating groups were found to contribute positively to activity, while electron-withdrawing groups had a negative impact. nih.govresearchgate.net

These QSAR models provide a quantitative framework for the SAR principles discussed previously. They allow researchers to predict the activity of novel, unsynthesized analogues, thereby guiding synthetic efforts toward compounds with a higher probability of success and providing a set of guidelines for designing derivatives with improved potency. nih.govresearchgate.net

Cellular and Biochemical Effects of N 3 1 Hydroxyimino Ethyl Phenyl Benzamide Excluding Clinical Data

Effects of N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide on Protein Acetylation/Deacetylation in Cell-Free Systems

In cell-free systems, this compound and similar hydroxamic acid-based HDAC inhibitors directly interact with and inhibit the activity of histone deacetylases. These compounds chelate the zinc ion within the active site of HDAC enzymes, a critical component for their catalytic function. This inhibition prevents the removal of acetyl groups from lysine (B10760008) residues on histone proteins.

The primary consequence of this inhibition is the hyperacetylation of histones H2A, H2B, H3, and H4. This accumulation of acetyl groups neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between the histones and the negatively charged DNA. This leads to a more relaxed and open chromatin structure, which is generally associated with transcriptional activation.

Impact of this compound on Gene Expression Profiles in Model Cell Lines

The alteration of chromatin structure by this compound and related HDAC inhibitors leads to significant changes in gene expression profiles in various model cell lines. By promoting a more open chromatin state, these compounds can lead to the transcriptional activation of a subset of genes, estimated to be between 2% and 10% of the genome.

Key among the upregulated genes are often tumor suppressor genes that are epigenetically silenced in cancer cells. For instance, the re-expression of the cell cycle regulator p21 is a common finding in cells treated with HDAC inhibitors, contributing to cell cycle arrest.

Table 1: Examples of Genes Modulated by HDAC Inhibitors in Model Cell Lines

Cell LineUpregulated GenesDownregulated Genes
Cutaneous T-cell lymphoma cellsGenes involved in TCR, MAPK, and JAK-STAT pathwaysGenes related to DNA repair (e.g., Ku70, Ku86, Rad50)
A375 melanoma cellsp21, BaxKu70, Ku86, Rad50

This table is illustrative and based on the effects of similar HDAC inhibitors like Vorinostat.

Cellular Pathway Modulation by this compound (e.g., Apoptosis, Cell Cycle Regulation)

The changes in gene expression induced by this compound and its class of compounds result in the modulation of critical cellular pathways, most notably apoptosis and cell cycle regulation.

Apoptosis: HDAC inhibitors can induce programmed cell death through both intrinsic and extrinsic pathways. They can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins. The extrinsic pathway can be activated through the upregulation of death receptors like Fas and TRAIL receptors.

Cell Cycle Regulation: A hallmark effect of HDAC inhibitors is the induction of cell cycle arrest, often at the G1/S or G2/M phases. This is frequently mediated by the increased expression of cyclin-dependent kinase inhibitors such as p21. By halting cell cycle progression, these compounds prevent the proliferation of transformed cells.

Analysis of this compound's Effects on Cellular Differentiation

HDAC inhibitors, including compounds structurally related to this compound, have been shown to influence cellular differentiation. By altering gene expression patterns, these agents can promote the differentiation of certain cell types. This effect is linked to their ability to reactivate silenced genes that are crucial for specific differentiation programs. For example, in some cancer models, HDAC inhibitors can induce a more differentiated and less malignant phenotype.

Investigation of Synergy or Antagonism of this compound with Other Agents in In Vitro Models

In in vitro studies, HDAC inhibitors like this compound have demonstrated both synergistic and antagonistic effects when combined with other therapeutic agents.

Synergy: Synergistic interactions have been observed with various agents, including:

Proteasome inhibitors (e.g., Bortezomib): The combination of an HDAC inhibitor with a proteasome inhibitor has shown enhanced antitumor activity in multiple myeloma cells.

DNA damaging agents: By downregulating DNA repair proteins, HDAC inhibitors can increase the susceptibility of cancer cells to agents that cause DNA damage.

Phosphoinositide-3 kinase (PI3K) inhibitors: In cutaneous T-cell lymphoma cells, combining the HDAC inhibitor Vorinostat with PI3K inhibitors resulted in a synergistic cytotoxic effect.

Antagonism: Antagonistic effects have also been reported. For example, a study on cutaneous T-cell lymphoma cells showed that the combination of Vorinostat with an HSP90 inhibitor resulted in cytotoxic antagonism.

Computational and Theoretical Investigations of N 3 1 Hydroxyimino Ethyl Phenyl Benzamide

Quantum Chemical Calculations of N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) are frequently employed to investigate the geometry, stability, and reactivity of novel compounds. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a 6-311G(d,p) basis set, would be performed to determine its most stable three-dimensional conformation by optimizing the molecular geometry to a minimum energy state. nih.gov

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.govbiointerfaceresearch.com For benzimidazole-thiadiazole derivatives with similar functional groups, HOMO-LUMO gaps have been calculated to be in the range of 3.5 to 4.0 eV, suggesting moderate reactivity. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule. biointerfaceresearch.com For this compound, the MEP would highlight electronegative regions (typically colored red) around the oxygen and nitrogen atoms of the amide and hydroxyimino groups, indicating sites susceptible to electrophilic attack and capable of forming hydrogen bonds. Electrically neutral or positive regions (blue) would be expected around the phenyl rings. This information is vital for predicting non-covalent interactions with biological macromolecules. biointerfaceresearch.com

| MEP Analysis | Negative potential on amide and oxime oxygen/nitrogen atoms. | Identifies sites for hydrogen bonding and electrophilic attack. |

Note: The values in this table are representative estimates based on calculations for structurally similar molecules and are intended for illustrative purposes.

Molecular Dynamics Simulations of this compound in Solution and Protein Environments

While quantum calculations describe a molecule's static state, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. peerj.com An MD simulation of this compound would model its movements and conformational changes in different environments, such as in an aqueous solution or when bound to a protein.

In Solution: A simulation in a water box would reveal how the molecule interacts with solvent molecules, its conformational flexibility, and the stability of intramolecular hydrogen bonds. Analysis of the simulation trajectory would show the range of motion of the rotatable bonds, particularly between the phenyl rings and the central amide linkage.

In Protein Environments: If docked into the active site of a target protein, MD simulations can validate the stability of the predicted binding pose. mdpi.com Key analyses include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein-ligand complex over the simulation time. A stable RMSD plot suggests the ligand remains securely bound. mdpi.com

Root Mean Square Fluctuation (RMSF): To identify which parts of the ligand or protein are more flexible or rigid.

Hydrogen Bond Analysis: To determine the persistence of specific hydrogen bonds between the ligand and protein residues, which is crucial for binding affinity.

For example, a 100 ns MD simulation of a complex between a ligand and its target enzyme, VEGFR-2, demonstrated the stability of the binding pose through consistent RMSD values and the persistence of key hydrogen bonds throughout the simulation. mdpi.com Such simulations are critical for confirming that a computationally predicted interaction is likely to be stable in a dynamic biological system. peerj.com

Pharmacophore Modeling and Virtual Screening for this compound-like Scaffolds

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov For this compound, a pharmacophore model would be constructed based on its key structural features.

The essential features of this molecule include:

Hydrogen Bond Donors (HBD): The N-H of the amide and the O-H of the oxime.

Hydrogen Bond Acceptors (HBA): The C=O of the amide and the N-O of the oxime.

Aromatic Rings (AR): The two phenyl rings, which can participate in hydrophobic and π-π stacking interactions.

Once a 3D pharmacophore model is generated and validated, it can be used as a query for virtual screening of large chemical databases. nih.gov This process filters vast libraries to identify structurally diverse molecules that possess the same essential pharmacophoric features in the correct spatial arrangement. nih.gov This approach is highly effective for discovering novel scaffolds that mimic the interaction profile of the original molecule, thereby identifying new potential lead compounds for further development. researchgate.net

Table 2: Pharmacophoric Features of this compound

Feature Type Location on Molecule Potential Interaction
Hydrogen Bond Donor Amide N-H Interaction with acceptor groups (e.g., carbonyl oxygen) in a protein.
Hydrogen Bond Donor Oxime O-H Interaction with acceptor groups.
Hydrogen Bond Acceptor Amide C=O Interaction with donor groups (e.g., amine protons) in a protein.
Hydrogen Bond Acceptor Oxime N-O Interaction with donor groups.
Aromatic Ring Benzamide (B126) phenyl ring Hydrophobic interactions, π-π stacking.

Prediction of this compound's Interaction Profiles with Other Biomolecules

Molecular docking is a primary computational method used to predict the preferred binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. This technique is essential for hypothesizing the mechanism of action and for structure-based drug design. researchgate.net

The docking process for this compound would involve:

Preparation: Obtaining or modeling the 3D structure of the ligand and the target protein.

Docking Simulation: Using software like AutoDock, the ligand is placed into the defined binding site of the protein, and various conformations and orientations are sampled. scialert.net

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding free energy. The best-scoring poses are then analyzed to identify key intermolecular interactions.

For benzamide derivatives, docking studies have successfully predicted binding modes and identified crucial interactions. mdpi.comnih.gov For this compound, predictions would likely show the amide and oxime groups forming critical hydrogen bonds with polar amino acid residues in the active site, while the phenyl rings engage in hydrophobic or π-stacking interactions with nonpolar or aromatic residues. smolecule.com The binding energy, often expressed in kcal/mol, provides a quantitative estimate of binding affinity, with more negative values indicating stronger binding.

In Silico Prediction of this compound's ADME Properties (Absorption, Distribution, Metabolism, Excretion - excluding human data)

Before a compound can be considered for therapeutic use, its pharmacokinetic profile—governed by Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction tools, such as SwissADME and pkCSM, provide rapid and cost-effective initial assessments of a molecule's drug-likeness. acs.orgfrontiersin.orgdergipark.org.tr These predictions are crucial for identifying potential liabilities early in the discovery process. researchgate.netnih.gov

For this compound, these tools would calculate a range of physicochemical and pharmacokinetic properties.

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA) are fundamental descriptors.

Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug.

Absorption: Prediction of properties like gastrointestinal (GI) absorption and Caco-2 cell permeability.

Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). nih.gov

Metabolism: Prediction of whether the compound is likely to be a substrate or inhibitor of key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which are crucial for drug metabolism.

Excretion: Estimation of parameters like total clearance.

Machine learning models are increasingly used to improve the accuracy of these predictions by training on large datasets of experimental ADME outcomes. github.com

Table 3: Predicted ADME Properties for this compound

Property Category Predicted Value Implication
Molecular Weight Physicochemical 254.28 g/mol Complies with Lipinski's rule (<500).
LogP (Consensus) Physicochemical 2.85 Good balance of lipophilicity for permeability and solubility.
TPSA Physicochemical 78.58 Ų Suggests good potential for oral bioavailability (<140 Ų).
H-Bond Donors Drug-Likeness 2 Complies with Lipinski's rule (≤5).
H-Bond Acceptors Drug-Likeness 3 Complies with Lipinski's rule (≤10).
Lipinski's Violations Drug-Likeness 0 High probability of being an orally active drug.
GI Absorption Absorption High Likely to be well-absorbed from the gut.
BBB Permeant Distribution No Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects.
CYP2D6 Inhibitor Metabolism Yes Potential for drug-drug interactions with other drugs metabolized by this enzyme.
CYP3A4 Inhibitor Metabolism No Lower risk of interactions with many common drugs.

Note: The values in this table are generated from predictive models and serve as an initial assessment.

N 3 1 Hydroxyimino Ethyl Phenyl Benzamide in the Context of Epigenetic Regulation Research

Role of N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide in Modulating Chromatin Structure

There is no available research data on how this compound may influence the compaction or accessibility of chromatin.

Interplay of this compound with Other Epigenetic Modifiers

No studies have been published that describe the interaction of this compound with other enzymes or proteins involved in the epigenetic machinery, such as histone acetyltransferases (HATs), histone methyltransferases (HMTs), or DNA methyltransferases (DNMTs).

Development of Chemical Probes based on this compound for Epigenetic Research

There is no evidence of this compound serving as a scaffold or lead compound for the design and synthesis of chemical probes aimed at studying epigenetic targets.

Future Research Directions and Unexplored Avenues for N 3 1 Hydroxyimino Ethyl Phenyl Benzamide

Development of Next-Generation N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide Derivatives with Enhanced Specificity

The development of next-generation derivatives of this compound with improved specificity is a promising area of research. The core structure presents multiple opportunities for chemical modification to enhance its interaction with specific biological targets. For instance, modifications to the benzamide (B126) and phenyl rings could be explored to improve binding affinity and selectivity for particular enzyme isoforms, such as specific histone deacetylases (HDACs). Research on related phenylhydroxamic acids has shown that substitutions on the phenyl ring can significantly impact selectivity towards different HDAC classes. nih.gov

Future research could focus on:

Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with systematic variations in substituents on both aromatic rings to identify key structural features that govern potency and selectivity.

Introduction of Novel Moieties: Incorporating different functional groups to probe interactions with specific amino acid residues in the target's binding pocket.

Chiral Resolution: If applicable, separating and evaluating the biological activity of individual enantiomers, as stereochemistry often plays a crucial role in molecular recognition.

Application of this compound in Novel Biological Probes

The structural backbone of this compound makes it a suitable candidate for the development of novel biological probes. By conjugating it with reporter molecules such as fluorophores, biotin, or photoaffinity labels, these probes could be instrumental in studying cellular processes.

Potential applications include:

Target Identification and Validation: Photoaffinity-labeled probes could be used to covalently link to their biological targets in cells or cell lysates, enabling their identification and validation.

Cellular Imaging: Fluorescently tagged derivatives could be employed to visualize the subcellular localization of their targets and to monitor their dynamics in real-time.

Probing Enzyme Activity: Probes with environmentally sensitive fluorophores could be designed to report on the activity state of their target enzymes.

Exploration of this compound's Role in Previously Unidentified Molecular Pathways

While compounds with similar structures have been investigated as HDAC inhibitors, it is crucial to explore the possibility that this compound may interact with other, previously unidentified molecular pathways. nih.gov Its chemical features might allow it to bind to other enzymes or receptors, leading to novel therapeutic applications.

Unexplored avenues could involve:

Phenotypic Screening: Utilizing high-content screening approaches to identify unexpected cellular effects of the compound, which could point towards novel mechanisms of action.

Chemoproteomics: Employing chemical proteomics techniques to pull down interacting proteins from cell extracts, thereby identifying its direct and indirect cellular targets.

Transcriptomic and Proteomic Analysis: Analyzing global changes in gene and protein expression in response to treatment with the compound to uncover its impact on various signaling and metabolic pathways.

Advanced Computational Methods for Designing this compound Analogues

Advanced computational methods can significantly accelerate the design and optimization of this compound analogues. Molecular modeling techniques can provide insights into the binding modes of these compounds and predict the effects of chemical modifications.

Computational approaches to be explored include:

Molecular Docking and Dynamics Simulations: To predict the binding poses and affinities of newly designed analogues with their putative targets. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: To gain a more accurate understanding of the electronic interactions within the binding site.

Pharmacophore Modeling and Virtual Screening: To identify novel scaffolds that mimic the key interaction features of this compound.

Integration of this compound Research with Systems Biology Approaches

Integrating the research on this compound with systems biology approaches will provide a holistic understanding of its biological effects. By combining experimental data with computational models, it is possible to elucidate the compound's mechanism of action in the context of complex biological networks.

Future research in this area could involve:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via acyl chloride intermediates reacting with substituted anilines. For example, analogous benzamides are prepared by coupling acyl chlorides with amines under reflux in aprotic solvents like dichloromethane or acetonitrile . Optimization involves controlling temperature (e.g., 60–80°C) and using catalysts such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to improve yield . Purity is monitored via thin-layer chromatography (TLC) and confirmed by NMR .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming the hydroxyimino group’s presence and regioselectivity of substitution .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .
  • High-performance liquid chromatography (HPLC) : Validates purity (>95%) and identifies byproducts .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to screen for bioactivity?

  • Methodological Answer : Initial screens should include:

  • Enzyme inhibition assays : For targets like histone deacetylases (HDACs) or kinases, using fluorogenic substrates to measure IC50 values .
  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How does the hydroxyiminoethyl group influence the compound’s electronic and steric properties in binding to biological targets?

  • Methodological Answer : Computational modeling (e.g., DFT calculations) reveals the hydroxyimino group’s electron-withdrawing effect, which enhances hydrogen bonding with active-site residues (e.g., in HDACs) . Steric effects are evaluated via molecular docking (AutoDock Vina) by comparing binding energies of derivatives with/without the substituent . Synchrotron-based crystallography further visualizes ligand-protein interactions .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Cross-validate assays : Reproduce results using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
  • Control for solvent effects : DMSO concentration in cell-based assays must be ≤0.1% to avoid false positives .
  • Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare datasets and identify outliers .

Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the hydroxyimino group with tetrazolyl or thiazole rings to enhance metabolic stability while retaining activity .
  • Prodrug approaches : Introduce ester or amide prodrug moieties to improve solubility and oral bioavailability .
  • ADMET profiling : Use in silico tools (SwissADME) to predict logP, CYP450 interactions, and blood-brain barrier permeability .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Chiral resolution : Use chiral stationary phases (CSPs) in HPLC or employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during synthesis .
  • Process optimization : Transition from batch to flow chemistry for better temperature and mixing control, reducing racemization risks .
  • In situ monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress and intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.